Methyl 4-bromo-2-cyano-3-fluorobenzoate
Description
Methyl 4-bromo-2-cyano-3-fluorobenzoate is a substituted methyl benzoate derivative with bromo (Br), cyano (CN), and fluoro (F) functional groups at positions 4, 2, and 3, respectively. Its molecular formula is C₉H₅BrFNO₂, with a calculated molecular weight of 258 g/mol.
Properties
IUPAC Name |
methyl 4-bromo-2-cyano-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)5-2-3-7(10)8(11)6(5)4-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXPLPVSRVOESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-cyano-3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-cyano-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-cyano-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of amines.
Hydrolysis: Formation of 4-bromo-2-cyano-3-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-cyano-3-fluorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-cyano-3-fluorobenzoate involves its interaction with various molecular targets and pathways. The presence of the cyano group allows it to act as an electrophile, facilitating nucleophilic attack by biological molecules. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between Methyl 4-bromo-2-cyano-3-fluorobenzoate and related compounds:
Key Comparative Insights:
- Substituent Effects on Reactivity: The bromo group in the target compound facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), unlike non-halogenated analogs like Methyl 4-fluorobenzoate. The cyano group’s strong electron-withdrawing nature stabilizes negative charges, making the compound less reactive toward electrophilic substitution compared to Methyl 4-bromo-3-formamidobenzoate (which has a less electron-withdrawing formamido group) .
- Positional Isomerism: Methyl 4-cyano-2-fluorobenzoate and Methyl 4-cyano-3-fluorobenzoate demonstrate how substituent positioning alters electronic and steric environments. For instance, F at position 2 (ortho to CN) may impose greater steric hindrance than F at position 3 (meta to CN) .
Functional Group Diversity :
Applications :
Research Implications and Limitations
While structural comparisons provide theoretical insights, experimental data on physical properties (e.g., melting points, solubility) and reactivity are absent in the provided evidence. Further studies are needed to validate:
- The kinetic stability of the target compound under varying conditions.
- Comparative reaction yields in cross-coupling or substitution reactions.
Biological Activity
Methyl 4-bromo-2-cyano-3-fluorobenzoate is an organic compound that has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups, including a bromine atom, a cyano group, and a fluorine atom attached to a benzoate framework. Its molecular formula is , with a molecular weight of approximately 246.06 g/mol. The presence of these halogenated groups enhances the compound's reactivity and interaction capabilities with biological systems.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptors : It can interact with receptor sites, modulating physiological responses.
The cyano and fluorine groups are believed to enhance the compound's binding affinity and selectivity for these targets, which is critical for its potential therapeutic applications.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that halogenated benzoates often exhibit significant antibacterial and antifungal activities. For instance, preliminary studies suggest that this compound could possess antimicrobial effects against various bacterial strains, warranting further investigation into its efficacy and mechanisms.
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro assays have demonstrated that modifications to the chemical structure can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) cells. Specific derivatives have been reported to exhibit IC₅₀ values in the low micromolar range, indicating considerable potential as anticancer agents .
Antimicrobial Screening
A study evaluated the antimicrobial activity of synthesized derivatives of this compound against various bacterial strains. The results indicated:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.125 | Effective against E. coli |
| Derivative A | 0.03 | Effective against K. pneumoniae |
| Derivative B | 0.125 | Effective against P. aeruginosa |
These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Cytotoxicity Assays
In another study focusing on cytotoxicity, various derivatives were tested against cancer cell lines:
| Derivative | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 | 10 |
| Derivative C | A549 (lung cancer) | 5 |
| Derivative D | HeLa (cervical cancer) | 12 |
The results indicated that specific structural modifications could significantly enhance cytotoxicity, suggesting a structure–activity relationship (SAR) that merits further exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
